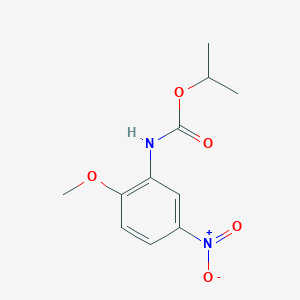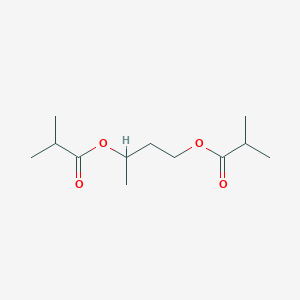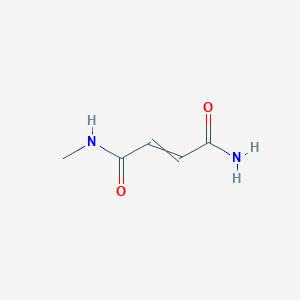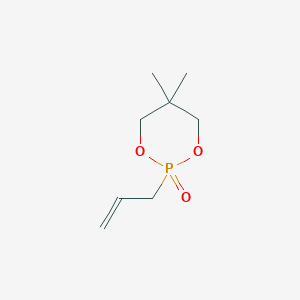![molecular formula C14H12Cl2O3S B14725593 [(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone CAS No. 7148-93-8](/img/structure/B14725593.png)
[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl sulfone group attached to a [(3,4-dichlorobenzyl)oxy]methyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone typically involves the reaction of 3,4-dichlorobenzyl alcohol with phenyl sulfone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- [(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfide
- [(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfoxide
- [(3,4-Dichlorobenzyl)oxy]methyl phenyl ether
Uniqueness
[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
7148-93-8 |
|---|---|
Molecular Formula |
C14H12Cl2O3S |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
4-(benzenesulfonylmethoxymethyl)-1,2-dichlorobenzene |
InChI |
InChI=1S/C14H12Cl2O3S/c15-13-7-6-11(8-14(13)16)9-19-10-20(17,18)12-4-2-1-3-5-12/h1-8H,9-10H2 |
InChI Key |
SCICTRMICLSBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)COCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


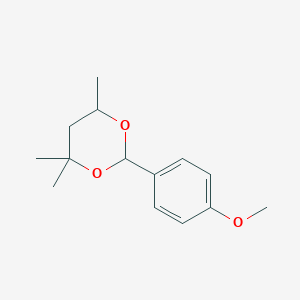
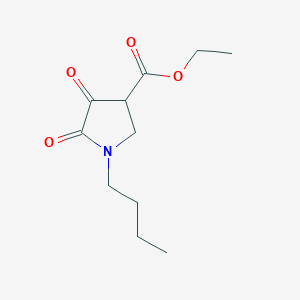
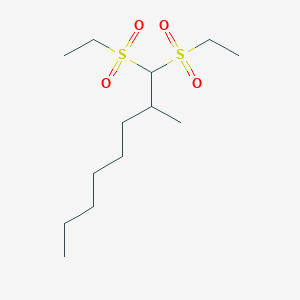
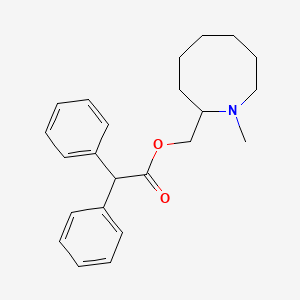
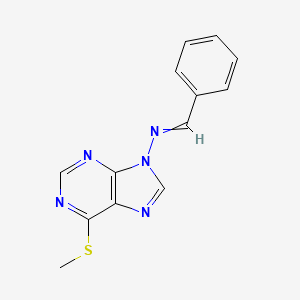
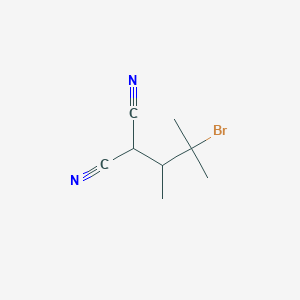
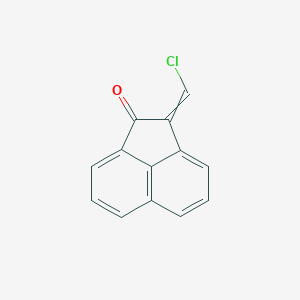
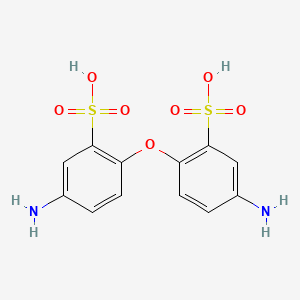
![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)

